molecular formula C20H16N4O B4885304 (4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4885304
M. Wt: 328.4 g/mol
InChI Key: LJIWBXRDXUDZMC-UHFFFAOYSA-N
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Description

The compound (4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a planar pyrazolone core, a hydrazinylidene linker, and aromatic substituents. Its structure includes:

  • Pyrazolone ring: A five-membered heterocyclic ring with ketone and enol tautomerism, contributing to its reactivity and biological activity .
  • Naphthalen-2-yl hydrazinylidene group: A conjugated hydrazone moiety attached to a naphthalene system, enhancing aromatic interactions and lipophilicity .
  • Phenyl substituent: At the 2-position, increasing steric bulk and influencing molecular recognition .

The synthesis typically involves multi-step reactions, starting with condensation of hydrazine derivatives with pyrazolone precursors under controlled conditions (temperature, pH) . Characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography for structural confirmation . Potential applications include enzyme inhibition, anti-inflammatory activity, and anticancer research due to its unique electronic and steric profile .

Properties

IUPAC Name

5-methyl-4-(naphthalen-2-yldiazenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-19(20(25)24(23-14)18-9-3-2-4-10-18)22-21-17-12-11-15-7-5-6-8-16(15)13-17/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIWBXRDXUDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-naphthylhydrazine with an appropriate pyrazolone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce a hydrazine derivative.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) XLogP3 Biological Activity Key Differentiator
Target Compound Naphthalen-2-yl hydrazinylidene, phenyl ~377.4 6.6 Enzyme inhibition, anti-inflammatory (predicted) Naphthalene moiety enhances lipophilicity and π-π stacking
(4E)-4-{[(2,4-Dichlorophenyl)Amino]Methylidene}-5-Methyl-2-[3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]-2,4-Dihydro-3H-Pyrazol-3-One () Dichlorophenyl, triazolo-pyridazin ~485.8 7.2 Enzyme inhibition (e.g., kinase targets) Triazolo-pyridazin group increases electron-withdrawing effects
Phenylbutazone () Phenyl, butyl 308.3 2.8 Anti-inflammatory (COX inhibition) Simpler structure with lower logP
(4E)-4-[2-(1,3-Benzothiazol-6-yl)Hydrazinylidene]-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One () Benzothiazole ~377.4 4.5 Antimicrobial activity Benzothiazole improves thiol-mediated interactions
(4E)-2-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-4-[2-(2-Ethoxyphenyl)Hydrazinylidene]-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One () Bromophenyl, ethoxyphenyl ~533.9 7.8 Anticancer (DNA intercalation) Bromine and ethoxy groups enhance halogen bonding

Key Observations:

Lipophilicity : The target’s XLogP3 (6.6) is higher than phenylbutazone (2.8) but lower than bromophenyl derivatives (7.8), balancing solubility and membrane permeability .

Biological Activity : Unlike phenylbutazone (a COX inhibitor), the target’s hydrazinylidene-naphthalene system may target enzymes like tyrosine kinases or DNA topoisomerases, similar to triazolo-pyridazin analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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